3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-(4-pyridin-4-yloxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)12-15(19)18-10-6-14(7-11-18)20-13-4-8-17-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTZFRCOBJAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridin-4-yloxy Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a pyridin-4-yloxy group, often using nucleophilic substitution reactions.
Attachment of the Butan-1-one Moiety: The final step involves the addition of the butan-1-one group to the piperidine ring, which can be achieved through various carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridin-4-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs and their physicochemical, synthetic, and functional properties:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Flexibility: The pyridin-4-yloxy group in the target compound distinguishes it from analogs like Ebastine (diphenylmethoxy) or fluorophenyl derivatives . This substitution may enhance π-π stacking with aromatic residues in biological targets.
Synthetic Efficiency :
- The target compound’s synthetic route is unspecified in the evidence. However, analogs like the fluorophenyl derivative in achieved 93% yield using palladium-catalyzed cross-coupling, suggesting that similar methods could be optimized for the target compound.
- In contrast, compounds 2r–2u in had lower yields (10–32%), likely due to steric hindrance from bulky substituents.
Melting points for analogs in ranged from 182–204°C, correlating with crystallinity influenced by substituent bulk. The pyridinyl group’s planar structure might lower the melting point relative to diphenylmethyl analogs.
Therapeutic Implications: Ebastine’s approval as an antihistamine validates the piperidin-1-yl butan-1-one scaffold for allergic rhinitis. The target compound’s pyridinyl substitution could shift selectivity toward other histamine receptors or kinase targets.
Table 2: Functional Comparison Based on Substituent Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
